molecular formula C16H26N2O5 B116616 (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester CAS No. 328086-54-0

(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester

Cat. No. B116616
M. Wt: 326.39 g/mol
InChI Key: FLAJQFOSRMJUDQ-FNSAGKMKSA-N
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Description

“(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester” is a compound that involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared from commercially available amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Molecular Structure Analysis

The molecular structure of this compound involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound include the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives under exocyclic N–C hydrogenolysis catalyzed by Pd/C . Mechanistic insights into the N-dealkylation of hindered tertiary amines under the unrecognized role of tert-butyloxycarbonyl anhydride (Boc2O) as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines have been provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its structure, which involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Scientific Research Applications

Divergent Synthetic Applications

Rossi et al. (2007) demonstrated the divergent and solvent-dependent reactions of related compounds with enamines, leading to the synthesis of pyridazines, hydrazono-ethyl-pyrrolidinyl esters, and amino-pyrroles. This study highlights the compound's role in enabling versatile synthetic routes and elucidating reaction mechanisms through careful analysis of product structures and distributions, suggesting a potential for creating diverse molecular architectures for further research applications (Rossi et al., 2007).

Synthesis of Hydroxyproline Derivatives

Krishnamurthy et al. (2014) explored derivatives of related compounds for the efficient synthesis of hydroxyproline derivatives, a process crucial for the development of novel peptides and peptidomimetics. The research provides insights into stereoselective synthesis and potential applications in designing peptide-based therapeutics (Krishnamurthy et al., 2014).

Development of Edeine Analogs

Czajgucki et al. (2003) described methods for synthesizing orthogonally protected di-amino acids, useful for the syntheses of edeine analogs. This work provides a basis for the development of new antibiotics and bioactive compounds, showcasing the compound's utility in synthesizing biologically relevant molecules (Czajgucki et al., 2003).

Safety And Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) expands the applicability of AAILs .

Future Directions

The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs) by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

ethyl (E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-5-22-13(19)7-6-12(10-11-8-9-17-14(11)20)18-15(21)23-16(2,3)4/h6-7,11-12H,5,8-10H2,1-4H3,(H,17,20)(H,18,21)/b7-6+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJQFOSRMJUDQ-FNSAGKMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester

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